Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a derivative of hexopyranosides, which are six-membered ring sugars. This compound is characterized by the presence of three acetyl groups at the 2, 3, and 4 positions, and a methoxy group at the 6 position. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets and pathways involved include carbohydrate-processing enzymes and glycosylation pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside
- Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluorohexopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is unique due to its specific acetylation pattern and the presence of a methoxy group at the 6 position. This structural configuration imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWBDNQHISFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950969 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-53-8, 6340-57-4 | |
Record name | NSC403469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC51249 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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